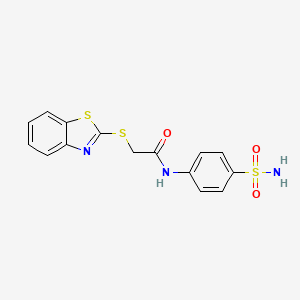

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

CAS No.: 81958-35-2

Cat. No.: VC7397910

Molecular Formula: C15H13N3O3S3

Molecular Weight: 379.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81958-35-2 |

|---|---|

| Molecular Formula | C15H13N3O3S3 |

| Molecular Weight | 379.47 |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide |

| Standard InChI | InChI=1S/C15H13N3O3S3/c16-24(20,21)11-7-5-10(6-8-11)17-14(19)9-22-15-18-12-3-1-2-4-13(12)23-15/h1-8H,9H2,(H,17,19)(H2,16,20,21) |

| Standard InChI Key | QFMHYPLEYPJPGT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Introduction

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound featuring a benzothiazole moiety and a sulfamoyl group attached to an acetamide backbone. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are attributed to the presence of the benzothiazole ring. The sulfamoyl group enhances the compound's binding affinity to biological targets, making it a candidate for drug development.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple synthetic steps, reflecting a multi-faceted approach to creating complex organic molecules. These steps highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization.

Biological Activities and Potential Applications

Research indicates that 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide exhibits notable biological activities. Its structure suggests potential interactions with specific enzymes or receptors, which could lead to therapeutic effects. Compounds containing benzothiazole have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential to inhibit microbial growth. |

| Anticancer Activity | May interfere with cancer cell proliferation. |

| Anti-inflammatory Activity | Could reduce inflammation in biological systems. |

Interaction Studies and Mechanism of Action

Interaction studies focus on how 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide interacts with biological targets. These studies can reveal its mechanism of action, including enzyme inhibition or receptor modulation. Such interactions are critical for assessing the compound's therapeutic potential and understanding its pharmacodynamics.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide. For example:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide | Contains a fluorophenyl group; studied for similar biological activities. | |

| 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide | Similar benzoxazole structure; potential differences in reactivity and activity due to oxygen substitution. | |

| 2-(Quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)methylacetamide | Features a quinoline ring; different pharmacological profile due to ring variation. |

Each structural variation influences the compound's reactivity and potential applications in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume